molecular formula C12H24O2 B1641205 3-Ethyl-3-pentyl pivalate

3-Ethyl-3-pentyl pivalate

Cat. No.: B1641205
M. Wt: 200.32 g/mol
InChI Key: BRAXQNHGJFLRIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-3-pentyl pivalate is a useful research compound. Its molecular formula is C12H24O2 and its molecular weight is 200.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethyl-3-pentyl pivalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-3-pentyl pivalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

3-ethylpentan-3-yl 2,2-dimethylpropanoate

InChI

InChI=1S/C12H24O2/c1-7-12(8-2,9-3)14-10(13)11(4,5)6/h7-9H2,1-6H3

InChI Key

BRAXQNHGJFLRIV-UHFFFAOYSA-N

SMILES

CCC(CC)(CC)OC(=O)C(C)(C)C

Canonical SMILES

CCC(CC)(CC)OC(=O)C(C)(C)C

Origin of Product

United States

Chemical Reactions Analysis

Structural Analysis

3-Ethyl-3-pentyl pivalate would be an ester derived from pivalic acid (2,2-dimethylpropanoic acid) and 3-ethyl-3-pentanol (a tertiary alcohol). The esterification reaction would involve the acid-catalyzed reaction between pivalic acid and the alcohol, forming the ester and water.

General Reaction :

Pivalic acid+3-Ethyl-3-pentanolH+3-Ethyl-3-pentyl pivalate+H2O\text{Pivalic acid} + \text{3-Ethyl-3-pentanol} \xrightarrow{\text{H}^+} \text{3-Ethyl-3-pentyl pivalate} + \text{H}_2\text{O}

Hydrolysis

Esters undergo hydrolysis under acidic or basic conditions to regenerate the parent acid and alcohol:

Acidic Hydrolysis :

3-Ethyl-3-pentyl pivalate+H2OH+Pivalic acid+3-Ethyl-3-pentanol\text{3-Ethyl-3-pentyl pivalate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Pivalic acid} + \text{3-Ethyl-3-pentanol}

Basic Hydrolysis :

3-Ethyl-3-pentyl pivalate+OHBasePivalate salt+3-Ethyl-3-pentanol\text{3-Ethyl-3-pentyl pivalate} + \text{OH}^- \xrightarrow{\text{Base}} \text{Pivalate salt} + \text{3-Ethyl-3-pentanol}

Oxidation

Tertiary alcohols (like 3-ethyl-3-pentanol) are resistant to oxidation, but if the ester undergoes cleavage, the alcohol could react with chromic acid to form an olefin (alkene), as observed in analogous compounds :

3-Ethyl-3-pentanolCrO33-Ethyl-2-pentene\text{3-Ethyl-3-pentanol} \xrightarrow{\text{CrO}_3} \text{3-Ethyl-2-pentene}

Analytical Data

Property Value
Molecular Formula C14_{14}H26_{26}O2_2
Molecular Weight 214.36 g/mol
Structure Type Tertiary ester

Limitations

  • Data Gaps : No experimental data (e.g., melting point, solubility) were found in the provided sources.

  • Mechanistic Insights : Reaction kinetics or stereochemical outcomes are not addressed.

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